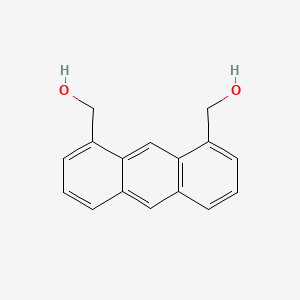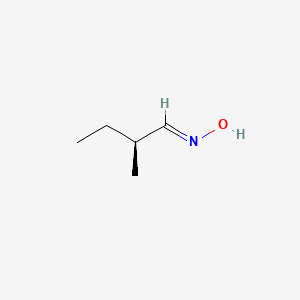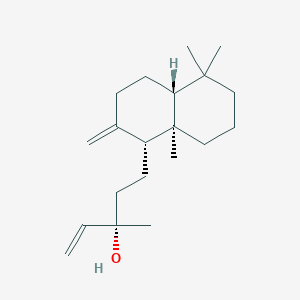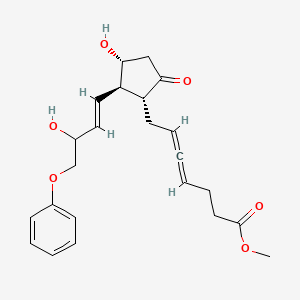
1,8-Bis(hydroxymethyl)anthracen
Übersicht
Beschreibung
1,8-Bis(hydroxymethyl)anthracene, also known as 1,8-Bis(hydroxymethyl)anthracene, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,8-Bis(hydroxymethyl)anthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,8-Bis(hydroxymethyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Bis(hydroxymethyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
1,8-Bis(hydroxymethyl)anthracen: wird beim Bau von Metallazyklen und Metallakäfigen verwendet. Diese Strukturen sind in der supramolekularen Chemie von Bedeutung, da sie Gastmoleküle aufnehmen können, was für Anwendungen wie molekulare Sensorik und Stimulusantwort unerlässlich ist . Die photophysikalischen Eigenschaften des Anthracen-Moleküls verstärken die lumineszierenden Eigenschaften dieser Baugruppen und machen sie für lichtsammelnde Anwendungen geeignet.
Photodynamische Therapie
Im Bereich der biomedizinischen Wissenschaften werden Anthracen-Derivate wegen ihres Potenzials in der photodynamischen Therapie (PDT) untersucht. Die starken Emissionseigenschaften von Anthracen machen es zu einem Kandidaten für die Entwicklung von Wirkstoffen, die durch Licht aktiviert werden können, um reaktive Sauerstoffspezies zu erzeugen, die zur gezielten Zerstörung von Krebszellen eingesetzt werden .
Festkörperchemie
This compound: spielt eine Rolle bei Festkörper-Veresterungsprozessen. Dies beinhaltet ionische zu kovalente Bindungsumwandlungen innerhalb von molekularen Kristallen, die zur Bildung von cyclischen Diestern führen . Solche Reaktionen sind entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften und Anwendungen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,8-Bis(hydroxymethyl)anthracene is hydroxyl groups . Hydroxyl groups are a functional group consisting of a hydrogen atom covalently bonded to an oxygen atom. They play a crucial role in many biological processes and chemical reactions.
Mode of Action
1,8-Bis(hydroxymethyl)anthracene acts as an acceptor for hydroxyl groups . It interacts with these groups, leading to changes that can be detected using fluorescence analysis . This compound has a high extinction coefficient and a low fluorescence quantum yield, making it ideal for use in such analysis .
Pharmacokinetics
Its solubility in hot ethanol suggests that it may have reasonable bioavailability when administered in a suitable solvent.
Result of Action
The interaction of 1,8-Bis(hydroxymethyl)anthracene with hydroxyl groups can be detected using fluorescence analysis . This makes it a valuable tool in research settings, particularly in studies investigating the roles and behaviors of hydroxyl groups.
Action Environment
The efficacy and stability of 1,8-Bis(hydroxymethyl)anthracene can be influenced by various environmental factors. For instance, its solubility in hot ethanol suggests that temperature and solvent choice may impact its action
Biochemische Analyse
Biochemical Properties
1,8-Bis(hydroxymethyl)anthracene plays a significant role in biochemical reactions, particularly in the detection of hydroxyl groups. It acts as an acceptor in these reactions due to its high extinction coefficient and low fluorescence quantum yield Its polarizability and interaction with galactose are also notable features that can be studied using this compound .
Cellular Effects
1,8-Bis(hydroxymethyl)anthracene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in fluorescence analysis allows researchers to study these effects in detail. The compound’s interaction with hydroxyl groups can impact cell function, although specific cellular effects are not extensively documented .
Molecular Mechanism
At the molecular level, 1,8-Bis(hydroxymethyl)anthracene exerts its effects through binding interactions with biomolecules. It acts as an acceptor for hydroxyl groups, which can lead to enzyme inhibition or activation and changes in gene expression . The compound’s polarizability and interaction with galactose also contribute to its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Bis(hydroxymethyl)anthracene can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in in vitro studies, although specific details are limited .
Metabolic Pathways
1,8-Bis(hydroxymethyl)anthracene is involved in various metabolic pathways, including those related to the detection of hydroxyl groups. It interacts with enzymes and cofactors, although specific metabolic pathways are not extensively documented .
Transport and Distribution
Within cells and tissues, 1,8-Bis(hydroxymethyl)anthracene is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can impact its activity and function .
Subcellular Localization
1,8-Bis(hydroxymethyl)anthracene’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Eigenschaften
IUPAC Name |
[8-(hydroxymethyl)anthracen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJWFSWKUADLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514208 | |
| Record name | (Anthracene-1,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34824-20-9 | |
| Record name | (Anthracene-1,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Bis(hydroxymethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)
![2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253723.png)



![3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)



![2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)
